

# 3'-Galactosyllactose: A Key Modulator of Neonatal Immune Development

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 3'-Galactosyllactose

Cat. No.: B8462677

[Get Quote](#)

## An In-depth Technical Guide for Researchers and Drug Development Professionals

### Abstract

Human milk oligosaccharides (HMOs) are a complex and abundant component of human milk, playing a pivotal role in shaping the neonatal immune system. Among these, **3'-Galactosyllactose** (3'-GL), a neutral trisaccharide, has emerged as a significant bioactive molecule with potent anti-inflammatory and prebiotic properties. This technical guide provides a comprehensive overview of the current scientific understanding of 3'-GL and its multifaceted role in neonatal immune development. We delve into its structural characteristics, concentration dynamics in human milk, and its mechanisms of action on the intestinal barrier, innate immune signaling pathways, and the gut microbiota. Detailed experimental protocols and quantitative data from key studies are presented to facilitate further research and development in the fields of infant nutrition and therapeutics.

### Introduction

The neonatal period is a critical window for the maturation of the immune system. Breastfed infants exhibit a lower incidence of infections and inflammatory diseases compared to formula-fed infants, a phenomenon largely attributed to the bioactive components in human milk.<sup>[1]</sup> Human milk oligosaccharides (HMOs) are the third most abundant solid component of human milk after lactose and lipids and are a key differentiator from infant formula.<sup>[2]</sup> These complex

carbohydrates are largely indigestible by the infant, allowing them to reach the colon intact where they exert their biological effects.

**3'-Galactosyllactose** (3'-GL) is a neutral core HMO, a trisaccharide composed of a galactose molecule linked to lactose.<sup>[3]</sup> While present in lower concentrations than some other HMOs, 3'-GL has been identified as a potent modulator of the neonatal immune system. Its functions extend from strengthening the intestinal barrier to directly influencing immune cell responses and shaping a healthy gut microbiome.<sup>[4][5]</sup> This guide will explore the intricate mechanisms through which 3'-GL contributes to neonatal immune homeostasis.

## Structure and Presence in Human Milk

### 2.1. Structure of 3'-Galactosyllactose

**3'-Galactosyllactose** is a trisaccharide with the chemical formula C<sub>18</sub>H<sub>32</sub>O<sub>16</sub>.<sup>[3]</sup> It consists of a galactose molecule attached to the 3-carbon of the glucose residue of a lactose molecule (Gal(β1-3)Gal(β1-4)Glc). This specific β1-3 linkage distinguishes it from its isomers, 4'-galactosyllactose and 6'-galactosyllactose.

### 2.2. Concentration of 3'-Galactosyllactose in Human Milk

The concentration of 3'-GL in human milk varies among individuals and is influenced by genetic factors, particularly the secretor (FUT2) and Lewis (FUT3) gene status of the mother.<sup>[2]</sup> However, unlike many other HMOs, the concentration of β3'-GL has been found to be relatively stable throughout the stages of lactation.<sup>[2]</sup>

| Lactation Stage               | Median Concentration of<br>β3'-Galactosyllactose<br>(mg/L) | Reference           |
|-------------------------------|------------------------------------------------------------|---------------------|
| Colostrum (days 1-5)          | 2.42                                                       | <a href="#">[2]</a> |
| Transitional Milk (days 6-14) | 2.42                                                       | <a href="#">[2]</a> |
| Mature Milk (>14 days)        | 2.42                                                       | <a href="#">[2]</a> |

## Role in Intestinal Barrier Function

A robust intestinal barrier is crucial for preventing the translocation of harmful substances and pathogens into the bloodstream. 3'-GL has been shown to play a significant role in protecting and strengthening this barrier.

### 3.1. Protection Against Toxin-Induced Barrier Disruption

In vitro studies using intestinal epithelial cell monolayers have demonstrated that 3'-GL can protect the intestinal barrier from damage induced by toxins. A study by Varasteh et al. (2019) showed that pre-treatment of intestinal cells with 3'-GL made them more resistant to the effects of a fungal toxin known to disrupt the intestinal membrane.[\[4\]](#)

### 3.2. Attenuation of Inflammation-Induced Barrier Permeability

Inflammation can compromise the integrity of the intestinal barrier. 3'-GL has been shown to mitigate this by reducing the expression of pro-inflammatory cytokines.

| Cell Line        | Inflammatory Stimulus            | Treatment                                 | Outcome                                                    | Quantitative Data                                      | Reference                               |
|------------------|----------------------------------|-------------------------------------------|------------------------------------------------------------|--------------------------------------------------------|-----------------------------------------|
| T84, NCM-460, H4 | TNF- $\alpha$ , IL-1 $\beta$     | Galactosyllactoses (GOS), including 3'-GL | Attenuation of IL-8, MIP-3 $\alpha$ , and MCP-1 expression | Reduced to 25-26% of positive controls ( $P < 0.001$ ) | <a href="#">[1]</a> <a href="#">[6]</a> |
| T84, NCM-460, H4 | Salmonella or Listeria infection | Galactosyllactoses (GOS), including 3'-GL | Attenuation of IL-8 and MCP-1 expression                   | Reduced to 36-39% of positive controls ( $P < 0.001$ ) | <a href="#">[1]</a> <a href="#">[6]</a> |

## Modulation of Innate Immune Signaling Pathways

3'-GL exerts its anti-inflammatory effects by directly interacting with key signaling pathways of the innate immune system.

### 4.1. Inhibition of Toll-Like Receptor 3 (TLR3) Signaling

Toll-like receptors (TLRs) are pattern recognition receptors that play a crucial role in the innate immune response. TLR3 recognizes double-stranded RNA, a molecular pattern associated with viral infections. Over-activation of TLR3 can lead to excessive inflammation. **3'-Galactosyllactose** has been identified as an inhibitor of TLR3 signaling, thereby helping to regulate the anti-viral immune response and maintain immune homeostasis in the infant gut.[5]



[Click to download full resolution via product page](#)

**Figure 1:** Inhibition of TLR3 Signaling by **3'-Galactosyllactose**.

#### 4.2. Attenuation of NF-κB Signaling

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. Inappropriate activation of this pathway is associated with inflammatory diseases. 3'-GL has been shown to attenuate NF-κB signaling, thereby reducing the production of pro-inflammatory cytokines.[1][6] This is achieved by mitigating the nuclear translocation of the NF-κB p65 subunit.[1]

**Figure 2:** Attenuation of the NF-κB Signaling Pathway by 3'-GL.

## Prebiotic Role in Shaping the Neonatal Gut Microbiota

The composition of the gut microbiota in early life has a profound impact on the development of the immune system. 3'-GL acts as a prebiotic, selectively promoting the growth of beneficial bacteria, particularly *Bifidobacterium* species.

#### 5.1. In Vitro Fermentation of **3'-Galactosyllactose**

A 2024 study by Meeusen et al. investigated the in vitro fermentation of 3'-GL by infant fecal microbiota. The results demonstrated that 3'-GL significantly stimulates the growth of several

Bifidobacterium species.

| Infant Microbiota Source | Treatment            | Key Findings                                                                                        | Quantitative Data (Relative Abundance)                                           | Reference |
|--------------------------|----------------------|-----------------------------------------------------------------------------------------------------|----------------------------------------------------------------------------------|-----------|
| Formula-fed infants      | 3'-Galactosyllactose | Significantly stimulated the growth of <i>B. bifidum</i> , <i>B. longum</i> , and <i>B. breve</i> . | Data on specific percentage increase not provided, but described as significant. | [7]       |
| Breastfed infants        | 3'-Galactosyllactose | Stimulated the growth of <i>B. longum</i> and <i>B. breve</i> .                                     | Data on specific percentage increase not provided, but described as significant. | [7]       |

This selective fermentation of 3'-GL contributes to the establishment of a bifido-dominant gut microbiota, which is associated with a healthier immune profile in infants.



[Click to download full resolution via product page](#)

**Figure 3:** Prebiotic Effect of **3'-Galactosyllactose** on Neonatal Gut Microbiota.

## Experimental Protocols

### 6.1. Caco-2 Cell Intestinal Barrier Model

This *in vitro* model is widely used to assess the integrity of the intestinal epithelium.

- Cell Culture: Caco-2 cells are seeded on permeable Transwell® inserts and cultured for approximately 21 days to allow for spontaneous differentiation into a polarized monolayer with tight junctions.
- Treatment: The Caco-2 monolayers are pre-incubated with 3'-GL at various concentrations (e.g., 0.1-10 mg/mL) for a specified time (e.g., 24 hours).
- Challenge: The barrier is then challenged with a pro-inflammatory stimulus (e.g., TNF- $\alpha$  and IFN- $\gamma$ ) or a toxin.
- Integrity Assessment:
  - Transepithelial Electrical Resistance (TEER): TEER is measured using a voltmeter with "chopstick" electrodes. A decrease in TEER indicates a loss of barrier integrity.
  - Paracellular Permeability: The flux of a fluorescent marker of a specific molecular weight (e.g., FITC-dextran 4 kDa) from the apical to the basolateral chamber is measured. An increase in flux signifies increased permeability.
- Cytokine Analysis: The supernatant from the basolateral chamber is collected to measure the concentration of pro-inflammatory cytokines and chemokines (e.g., IL-8) using ELISA.



[Click to download full resolution via product page](#)

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Human Milk Oligosaccharides and Synthetic Galactosyloligosaccharides Contain 3'-, 4-, and 6'-Galactosyllactose and Attenuate Inflammation in Human T84, NCM-460, and H4 Cells and Intestinal Tissue Ex Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Presence and Levels of Galactosyllactoses and Other Oligosaccharides in Human Milk and Their Variation during Lactation and According to Maternal Phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 3'-Galactosyllactose - Synvenio [synvenio.com]
- 4. hcp.kendamil.com [hcp.kendamil.com]

- 5. Human Milk Components Modulate Toll-Like Receptor–Mediated Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Human Milk Oligosaccharides and Synthetic Galactosyloligosaccharides Contain 3'-, 4-, and 6'-Galactosyllactose and Attenuate Inflammation in Human T84, NCM-460, and H4 Cells and Intestinal Tissue Ex Vivo [pubmed.ncbi.nlm.nih.gov]
- 7. Gram-scale chemical synthesis of galactosyllactoses and their impact on infant gut microbiota in vitro - Organic & Biomolecular Chemistry (RSC Publishing)  
DOI:10.1039/D3OB02069J [pubs.rsc.org]
- To cite this document: BenchChem. [3'-Galactosyllactose: A Key Modulator of Neonatal Immune Development]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8462677#3-galactosyllactose-and-its-role-in-neonatal-immune-development]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)